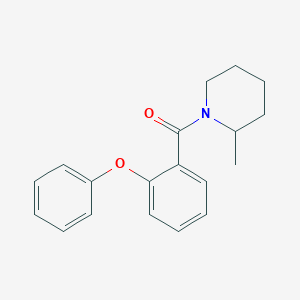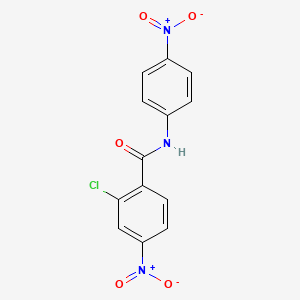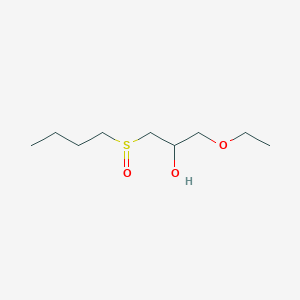![molecular formula C16H24N2S2 B5121978 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione (abbreviated as DIABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in the pH of the intracellular environment, which can lead to cell death. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and environmental science. In addition, further studies are needed to better understand the mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, as well as its potential side effects and limitations.
合成法
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole with diisobutylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione.
科学的研究の応用
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been used as a precursor for the synthesis of various materials, including metal complexes and polymers. In environmental science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been studied for its potential use as a corrosion inhibitor in industrial settings.
特性
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S2/c1-12(2)9-17(10-13(3)4)11-18-14-7-5-6-8-15(14)20-16(18)19/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPHUMCJHYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CN1C2=CC=CC=C2SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)